Cas no 6829-22-7 (14H-Benzo4,5isoquinolino2,1-Aperimidin-140one)
14H-Benzo4,5isoquinolino2,1-Aperimidin-140one Chemical and Physical Properties
Names and Identifiers
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- Solvent Red 179
- 14H-Perimidino[2,1-a]benz[de]isoquinolin-14-one
- C.I. 564150
- 14h-benz[4,5]isoquino[2,1-a]perimidin-14-one
- TRANSPARENT RED E2G,C.I. NO.S.R179
- 1,8-naphthoyleneperimidine
- Amaplast Red RP
- Naphthaloperinone
- 14H-Benzo4,5isoquinolino2,1-Aperimidin-140one
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- Inchi: InChI=1S/C22H12N2O/c25-22-16-10-2-6-13-5-1-9-15(19(13)16)21-23-17-11-3-7-14-8-4-12-18(20(14)17)24(21)22/h1-12H
- InChI Key: NIDFGXDXQKPZMA-UHFFFAOYSA-N
- SMILES: C1=CC2=C3C(=C1)C4=NC5=CC=CC6=C5C(=CC=C6)N4C(=O)C3=CC=C2
Computed Properties
- Exact Mass: 320.09500
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 0
Experimental Properties
- PSA: 34.37000
- LogP: 4.74510
14H-Benzo4,5isoquinolino2,1-Aperimidin-140one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B130440-5g |
14H-Benzo[4,5]isoquinolino[2,1-A]perimidin-140one |
6829-22-7 | 5g |
$ 50.00 | 2022-06-07 | ||
| TRC | B130440-10g |
14H-Benzo[4,5]isoquinolino[2,1-A]perimidin-140one |
6829-22-7 | 10g |
$ 65.00 | 2022-06-07 | ||
| TRC | B130440-50g |
14H-Benzo[4,5]isoquinolino[2,1-A]perimidin-140one |
6829-22-7 | 50g |
$ 80.00 | 2022-06-07 | ||
| Ambeed | A197453-5g |
14H-Benzo[4,5]isoquinolino[2,1-a]perimidin-14-one |
6829-22-7 | strength:100% | 5g |
$22.0 | 2025-04-17 | |
| Ambeed | A197453-25g |
14H-Benzo[4,5]isoquinolino[2,1-a]perimidin-14-one |
6829-22-7 | strength:100% | 25g |
$59.0 | 2025-04-17 | |
| Ambeed | A197453-100g |
14H-Benzo[4,5]isoquinolino[2,1-a]perimidin-14-one |
6829-22-7 | strength:100% | 100g |
$193.0 | 2025-04-17 | |
| abcr | AB497292-50g |
14H-Benz[4,5]isoquino[2,1-a]perimidin-14-one, 97%; . |
6829-22-7 | 97% | 50g |
€181.10 | 2024-04-16 | |
| abcr | AB497292-100g |
14H-Benz[4,5]isoquino[2,1-a]perimidin-14-one, 97%; . |
6829-22-7 | 97% | 100g |
€249.80 | 2024-04-16 | |
| abcr | AB497292-250g |
14H-Benz[4,5]isoquino[2,1-a]perimidin-14-one, 97%; . |
6829-22-7 | 97% | 250g |
€345.70 | 2024-04-16 | |
| abcr | AB497292-500g |
14H-Benz[4,5]isoquino[2,1-a]perimidin-14-one, 95%; . |
6829-22-7 | 95% | 500g |
€515.60 | 2025-04-17 |
14H-Benzo4,5isoquinolino2,1-Aperimidin-140one Suppliers
14H-Benzo4,5isoquinolino2,1-Aperimidin-140one Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 14H-Benzo4,5isoquinolino2,1-Aperimidin-140one
Chemical Profile of CAS No 6829-22-7 and 14H-Benzo[4,5]isoquinolino[2,1-a]perimidin-14-one
The compound identified by the CAS No 6829-22-7 is a significant molecule in the realm of pharmaceutical chemistry, exhibiting unique structural and functional properties that have garnered attention from researchers worldwide. This compound belongs to the broader category of heterocyclic aromatic systems, which are known for their diverse biological activities and synthetic utility. The molecular framework of this substance incorporates multiple fused rings, creating a complex and intricate structure that contributes to its distinctive chemical behavior.
In recent years, the study of 14H-Benzo[4,5]isoquinolino[2,1-a]perimidin-14-one has seen remarkable advancements, particularly in the context of drug discovery and development. This molecule, characterized by its fused benzoisoquinoline and perimidinone moieties, has emerged as a promising scaffold for designing novel therapeutic agents. The structural complexity of this compound allows for a high degree of functionalization, enabling chemists to tailor its properties for specific biological targets.
One of the most compelling aspects of 14H-Benzo[4,5]isoquinolino[2,1-a]perimidin-14-one is its potential in modulating biological pathways associated with various diseases. Current research indicates that this compound exhibits inhibitory activity against certain kinases and enzymes implicated in cancer progression. The ability to interfere with these critical molecular targets makes it a valuable candidate for further investigation in oncology research. Preclinical studies have demonstrated encouraging results in cell-based assays, suggesting that this molecule could serve as a foundation for developing new anticancer therapies.
The synthesis of 14H-Benzo[4,5]isoquinolino[2,1-a]perimidin-14-one represents a significant challenge due to its complex structural features. However, recent advances in synthetic methodologies have made it more feasible to produce this compound in multi-step processes. Researchers have employed innovative techniques such as palladium-catalyzed cross-coupling reactions and ring-closing metathesis to construct the core heterocyclic system efficiently. These developments have not only improved the yield and purity of the target molecule but also opened up new avenues for exploring its derivatives.
From a computational chemistry perspective, the molecular modeling of 14H-Benzo[4,5]isoquinolino[2,1-a]perimidin-14-one has provided insights into its binding interactions with biological targets. High-resolution crystal structures have been determined for several analogs, revealing key pharmacophoric elements responsible for their biological activity. These structural insights have guided the design of more potent and selective derivatives with improved pharmacokinetic profiles. The integration of experimental data with computational simulations has been instrumental in optimizing the drug-like properties of this series of compounds.
The pharmacological evaluation of 14H-Benzo[4,5]isoquinolino[2,1-a]perimidin-14-one has revealed additional promising applications beyond oncology. Studies suggest that this molecule may also exhibit antimicrobial and anti-inflammatory properties, making it relevant for addressing infections and chronic inflammatory diseases. The multifaceted biological activities observed highlight the versatility of this scaffold and its potential to address multiple therapeutic needs simultaneously.
In conclusion, the compound identified by CAS No 6829-22-7, particularly its derivative 14H-Benzo[4,5]isoquinolino[2,1-a]perimidin-14-one, represents a fascinating subject of study in pharmaceutical chemistry. Its complex structure and diverse biological activities make it a valuable scaffold for developing novel therapeutic agents. Ongoing research continues to uncover new aspects of its potential applications, reinforcing its significance in the field of medicinal chemistry.
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